N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
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Overview
Description
N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide typically involves multi-step organic reactions. The process may start with the preparation of the core indole structure, followed by the introduction of the fluoro group and the acetylphenyl moiety. Common reagents and catalysts used in these reactions include:
Indole synthesis: Fischer indole synthesis or Bartoli indole synthesis.
Fluorination: Electrophilic fluorination using reagents like Selectfluor.
Amide bond formation: Coupling reactions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or PCC.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative, while reduction of the carbonyl groups would yield alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide: (without the fluoro group).
N-(3-acetylphenyl)-4-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide: (with a chloro group instead of fluoro).
Uniqueness
The presence of the fluoro group in N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide may impart unique properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to certain biological targets.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications
Properties
Molecular Formula |
C23H22FN3O3 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C23H22FN3O3/c1-14(28)15-3-2-4-17(11-15)25-22(29)7-8-23(30)27-10-9-21-19(13-27)18-12-16(24)5-6-20(18)26-21/h2-6,11-12,26H,7-10,13H2,1H3,(H,25,29) |
InChI Key |
KOULSOZCIXAJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F |
Origin of Product |
United States |
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